H-Thr(tBu)-pNA

Description

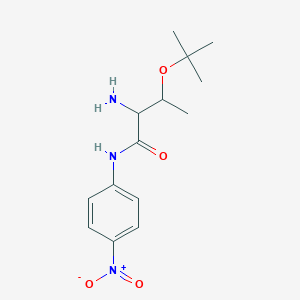

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H21N3O4 |

|---|---|

Molecular Weight |

295.33 g/mol |

IUPAC Name |

2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide |

InChI |

InChI=1S/C14H21N3O4/c1-9(21-14(2,3)4)12(15)13(18)16-10-5-7-11(8-6-10)17(19)20/h5-9,12H,15H2,1-4H3,(H,16,18) |

InChI Key |

HBUYIPFLLYBSIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of H Thr Tbu Pna

Principles of Solid-Phase Peptide Synthesis (SPPS) for p-Nitroanilide Conjugates

Solid-phase peptide synthesis (SPPS) offers a robust and efficient platform for the assembly of peptide p-nitroanilides like H-Thr(tBu)-pNA. This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. The key advantage of SPPS lies in the ability to drive reactions to completion by using an excess of soluble reagents, which can then be easily removed by simple filtration and washing, thus avoiding tedious purification steps after each coupling.

Protecting Group Considerations for Threonine (tBu) and the p-Nitroaniline Moiety

The selection of appropriate protecting groups is crucial for a successful synthesis, preventing unwanted side reactions at reactive side chains. In the case of this compound, the hydroxyl group of the threonine residue and the p-nitroaniline moiety require careful consideration.

The side-chain hydroxyl group of threonine is commonly protected with a tert-butyl (tBu) ether. The tBu group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. This orthogonality is a cornerstone of the Fmoc/tBu strategy in SPPS. chemicalbook.com

The p-nitroanilide moiety itself is generally stable under the conditions of Fmoc-based SPPS. It withstands the repetitive treatments with piperidine for Fmoc removal and the conditions of most coupling reactions. The amide bond of the p-nitroanilide is also resistant to the strong acidic conditions used for the final cleavage from the resin.

| Functional Group | Amino Acid | Protecting Group | Deprotection Condition |

| α-Amino | Threonine | Fmoc | 20-50% Piperidine in DMF |

| Side-Chain Hydroxyl | Threonine | tert-Butyl (tBu) | Trifluoroacetic Acid (TFA) |

| Amide | p-Nitroaniline | None | Stable under SPPS conditions |

Optimization of Peptide Coupling Reagents and Reaction Conditions

The formation of the amide bond between the carboxylic acid of the incoming amino acid and the free amine of the resin-bound peptide is a critical step in SPPS. Due to the low nucleophilicity of the amino group of p-nitroaniline and potential steric hindrance, the choice of coupling reagent and reaction conditions is paramount to achieving high coupling efficiency.

Several classes of coupling reagents are employed, with phosphonium and aminium (uronium) salts being among the most effective. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used. bachem.comsigmaaldrich.com These reagents, in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), rapidly convert the protected amino acid into a highly reactive activated species, facilitating efficient coupling. bachem.com

For particularly difficult couplings, such as those involving sterically hindered amino acids or problematic sequences, the use of more potent activators like COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)]uronium hexafluorophosphate) may be beneficial. bachem.com The addition of additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) can further enhance coupling efficiency and suppress racemization. peptide.com

| Coupling Reagent | Class | Key Features |

| HBTU/TBTU | Aminium Salt | Widely used, efficient, by-products are soluble. bachem.com |

| HATU | Aminium Salt | Highly reactive, faster than HBTU, less epimerization. bachem.compeptide.com |

| HCTU | Aminium Salt | High reactivity, similar to HATU. sigmaaldrich.com |

| DIC/HOBt | Carbodiimide/Additive | Minimizes racemization, good for standard couplings. peptide.com |

| COMU | Aminium Salt | High efficiency, safer handling (no explosive HOBt/HOAt). bachem.com |

Cleavage and Deprotection Methodologies for this compound

The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of all side-chain protecting groups. For this compound synthesized using the Fmoc/tBu strategy, this is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).

During cleavage, the acid-labile tBu protecting group on the threonine side chain is removed, generating reactive carbocations. To prevent these cations from causing unwanted modifications to the peptide, "scavengers" are added to the cleavage cocktail. Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).

A standard cleavage cocktail for a simple peptide like this compound would be a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v). sigmaaldrich.comgoogle.com For more complex peptides containing sensitive residues like tryptophan, methionine, or cysteine, more complex cocktails such as "Reagent K" (TFA/water/phenol/thioanisole/EDT) may be necessary to prevent side reactions. sigmaaldrich.com

| Cleavage Cocktail Component | Purpose |

| Trifluoroacetic Acid (TFA) | Cleaves the peptide from the resin and removes acid-labile protecting groups. wpmucdn.com |

| Water (H₂O) | Acts as a scavenger for tert-butyl cations. wpmucdn.com |

| Triisopropylsilane (TIS) | An effective, non-odorous scavenger for various carbocations. sigmaaldrich.com |

| Phenol | Scavenger that can offer protection to tyrosine and tryptophan residues. sigmaaldrich.com |

| Thioanisole | A scavenger often used for peptides containing sensitive residues. |

| 1,2-Ethanedithiol (EDT) | A potent scavenger, particularly for protecting tryptophan and cysteine. sigmaaldrich.com |

Solution-Phase Synthetic Approaches for this compound and Analogues

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a viable alternative, particularly for the large-scale production of short peptides or for specific synthetic challenges. In solution-phase synthesis, all reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step.

The synthesis of this compound in solution would involve the coupling of an N-terminally protected and side-chain protected threonine derivative, such as Fmoc-Thr(tBu)-OH, with p-nitroaniline. As previously noted, the direct acylation of p-nitroaniline is challenging due to its low nucleophilicity. nih.gov Therefore, highly efficient coupling reagents and optimized conditions are necessary. Methods employing phosphorus-based reagents, such as phosphorus oxychloride, have been shown to give good yields in the synthesis of N-protected aminoacyl-pNAs. nih.gov

Although solution-phase synthesis requires more laborious purification steps compared to SPPS, it can offer advantages in terms of scalability and the ability to characterize intermediates at each stage of the synthesis.

Design and Synthesis of this compound Derivatives for Modified Research Applications

This compound and its analogues are primarily used as chromogenic substrates for the study of proteases. The cleavage of the amide bond between the amino acid and the p-nitroaniline moiety by a protease releases the yellow p-nitroaniline, which can be quantified spectrophotometrically. nih.gov

The design and synthesis of derivatives of this compound can be tailored to investigate the specificity of different proteases or to develop new assay methodologies. For example, by synthesizing a library of p-nitroanilide substrates with varying amino acids at the P1 position (the residue immediately preceding the cleavage site), the substrate specificity of a particular protease can be profiled.

Furthermore, modifications to the p-nitroaniline group itself can be made to alter the spectroscopic properties of the released chromophore or to introduce other functionalities. For instance, replacing the nitro group with other electron-withdrawing groups or incorporating a fluorophore in place of the chromophore can lead to substrates with different detection sensitivities or wavelengths. These derivatives are synthesized using similar peptide coupling strategies, where the modified aniline is coupled to the desired amino acid or peptide.

The development of fluorescent "turn-on" sensors for protease activity has been demonstrated using p-nitroanilide-labeled peptide substrates in conjunction with fluorescent conjugated polyelectrolytes. nih.gov In these systems, the p-nitroanilide moiety acts as a quencher for the polyelectrolyte's fluorescence. Upon enzymatic cleavage, the p-nitroaniline is released, restoring the fluorescence of the polyelectrolyte and providing a sensitive detection method for protease activity. nih.gov

Mechanistic and Applied Enzymology with H Thr Tbu Pna

H-Thr(tBu)-pNA as a Substrate for Proteolytic Enzymes

This compound functions as a chromogenic substrate for various proteolytic enzymes. Upon cleavage of the peptide bond adjacent to the para-nitroanilide group by a specific protease, the para-nitroaniline (pNA) molecule is liberated. This release is readily quantifiable using spectrophotometric methods, typically by measuring the absorbance of the liberated pNA at approximately 405 nm Current time information in Merrimack County, US.glpbio.comacs.orgnih.govnih.gov. The tert-butyl group on the threonine residue can influence the substrate's interaction with the enzyme's active site, contributing to specificity and kinetic properties nih.gov. The general utility of pNA substrates in protease research is well-established, with various peptide sequences tailored to specific enzyme classes mdpi.comnih.govpeptanova.de.

Investigation of Enzyme Specificity and Substrate Promiscuity using this compound

The structural features of a substrate, such as the amino acid residues and their modifications, are critical for determining enzyme specificity and identifying substrate promiscuity. The presence of the tert-butyl group on the threonine residue in this compound can significantly impact how the substrate fits into the enzyme's active site, particularly in the S1, S2, and S3 subsites. Studies involving non-canonical amino acids (ncAAs) have shown that modifications like O-t-Bu-Thr can confer high potency and influence binding interactions, thereby aiding in the profiling of enzyme specificity and the discovery of selective inhibitors nih.gov. By testing this compound against a panel of proteases, researchers can map the substrate preferences of enzymes and identify instances where an enzyme may exhibit broader substrate acceptance (promiscuity) glpbio.comacs.orgnih.govchemicalbook.com.

Quantitative Analysis of Enzyme Kinetics utilizing this compound

The spectrophotometric detection of released para-nitroaniline allows for the quantitative analysis of enzyme kinetics. By monitoring the rate of pNA release over time at various substrate concentrations, key kinetic parameters such as the Michaelis constant (KM) and the catalytic turnover number (kcat) can be determined Current time information in Merrimack County, US.glpbio.comacs.org. These parameters provide critical insights into the enzyme's catalytic efficiency and its affinity for the substrate. For example, studies using related pNA substrates have yielded kinetic parameters that characterize enzyme activity.

Table 1: Representative Kinetic Parameters and Inhibition Data from pNA Substrate Assays

| Enzyme/Assay Type | Substrate Example | Parameter | Value | Reference Snippet |

| Catalytic Antibody | Arg-pNA | KM | 2.48 × 10⁻³ M | nih.gov |

| Catalytic Antibody | Arg-pNA | kcat | 2.7 × 10⁻³ min⁻¹ | nih.gov |

| Urokinase Inhibition | H-Lys-Thr-Thr-Lys-Ser-OH | IC50 | 0.019 mM | mdpi.com |

| Thrombin Inhibition | Pal-Lys-Thr-Thr-Arg-Ser-OH | IC50 | 0.012 mM | mdpi.com |

Note: The data presented are representative examples obtained using similar pNA substrates to illustrate the principles of quantitative kinetic and inhibition analysis.

Detection Principles: Spectrophotometric Readout of p-Nitroaniline Release

The fundamental principle behind the use of this compound in enzyme assays relies on the chromogenic nature of para-nitroaniline (pNA). Proteolytic cleavage of the amide bond between the peptide and the pNA moiety liberates free pNA. This molecule exhibits a distinct yellow color in alkaline solutions and absorbs light strongly in the visible spectrum, typically with a maximum absorbance around 405 nm or 410 nm nih.govresearchgate.netnih.govsigmaaldrich.comresearchgate.net. The rate of increase in absorbance at this wavelength is directly proportional to the rate of substrate hydrolysis and, consequently, to the enzyme's activity. This continuous spectrophotometric monitoring allows for real-time tracking of enzymatic reactions, forming the basis for both kinetic studies and high-throughput screening Current time information in Merrimack County, US.glpbio.comacs.orgnih.govnih.gov.

Application in High-Throughput Screening for Enzyme Activity

The development of robust and sensitive assays is crucial for high-throughput screening (HTS) campaigns aimed at identifying enzyme modulators or characterizing enzyme libraries. This compound, with its easily detectable chromogenic product, is well-suited for such applications. Its use in microplate formats allows for the simultaneous analysis of numerous samples, facilitating the rapid assessment of enzyme activity across large compound libraries or enzyme variants acs.orgpeptanova.debachem.com. The simplicity of the spectrophotometric readout, coupled with the availability of automated liquid handling systems, makes pNA-based assays efficient for HTS in drug discovery and biochemical research researchgate.netepo.org.

Development of Novel Enzyme Assay Formats Incorporating this compound

Beyond standard spectrophotometric assays, this compound can be integrated into more sophisticated or novel assay formats. Its chemical structure allows for modifications or incorporation into different assay designs, such as those employing microfluidics or specialized detection platforms. The development of new assay formats aims to enhance sensitivity, reduce sample volume, or enable multiplexed measurements. For instance, pNA substrates have been adapted for use in gel-based assays or coupled enzyme systems to amplify the signal or detect specific enzyme activities in complex biological matrices nih.govresearchgate.netepo.orgresearchgate.net.

Role of this compound in Studies of Enzyme Activation and Inhibition Mechanisms

This compound serves as a critical tool for dissecting enzyme activation and inhibition mechanisms. By using this substrate, researchers can quantitatively measure how various compounds affect enzyme activity. In inhibition studies, the substrate allows for the determination of IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50% glpbio.comacs.org. This data is vital for characterizing the potency of potential therapeutic agents. Furthermore, by analyzing kinetic data obtained with this compound in the presence of different inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can often be elucidated. Similarly, if the substrate is used to study enzyme activation, changes in kinetic parameters can reveal how activators modulate enzyme function. The tert-butyl group's influence on substrate binding and cleavage can also provide insights into the structural requirements for enzyme-substrate interaction and modulation nih.gov.

Structural Determinants and Conformational Analysis in H Thr Tbu Pna Research

Influence of the Threonine Side Chain (tBu Protection) on Enzymatic Recognition

The introduction of a tert-butyl (tBu) group to the hydroxyl moiety of the threonine side chain in H-Thr(tBu)-pNA significantly alters its physicochemical properties, thereby influencing its recognition by enzymes. The tBu group is a bulky and hydrophobic aliphatic motif. nih.gov Its presence imposes considerable steric hindrance and modifies the local hydrophobicity of the substrate.

The impact of this modification on enzymatic recognition can be multifaceted:

Steric Hindrance: The bulky nature of the tBu group can physically obstruct the optimal binding of the substrate within the enzyme's active site. Many enzymes, particularly proteases, have precisely shaped pockets (S1, S2, etc.) that accommodate the side chains of their substrates. If the active site pocket is not large enough to accommodate the tBu group, it can lead to a decrease in binding affinity (higher Km) and/or a reduction in the catalytic rate (lower kcat). This is because the steric clash can prevent the substrate from achieving the correct orientation for catalysis.

Hydrophobic Interactions: The tBu group imparts a significant hydrophobic character to the threonine side chain. For enzymes with hydrophobic binding pockets, this can potentially lead to enhanced binding affinity through favorable van der Waals interactions. Conversely, if the active site is predominantly polar or charged, the hydrophobic tBu group may be disfavored, leading to weaker binding.

Alteration of Hydrogen Bonding: The native hydroxyl group of threonine can act as both a hydrogen bond donor and acceptor. This is often a crucial interaction for substrate recognition and positioning within the active site. The ether linkage formed by the tBu protection eliminates the ability of the side chain to act as a hydrogen bond donor, which can disrupt key interactions with active site residues and impact catalytic efficiency.

The net effect of the tBu protection on enzymatic recognition is a balance between these factors and is highly dependent on the specific topology and chemical environment of the enzyme's active site.

To illustrate the potential impact of the tBu group on enzyme kinetics, consider the following hypothetical data for the hydrolysis of a peptide substrate by two different proteases:

Table 1: Hypothetical Kinetic Parameters for Protease A with Threonine and Thr(tBu) Substrates This table presents hypothetical data for illustrative purposes.

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|

| Ac-Ala-Thr-pNA | 0.5 | 10 | 20,000 |

Table 2: Hypothetical Kinetic Parameters for Protease B with Threonine and Thr(tBu) Substrates This table presents hypothetical data for illustrative purposes.

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|

| Ac-Ala-Thr-pNA | 1.0 | 5 | 5,000 |

In the case of Protease A, the bulky tBu group leads to a significant decrease in catalytic efficiency, likely due to steric hindrance in a constrained active site. For Protease B, which may have a larger, more hydrophobic binding pocket, the tBu group results in a modest improvement in catalytic efficiency, suggesting favorable hydrophobic interactions.

Conformational Preferences of this compound and Active Site Interactions

The conformation of a peptide substrate is a critical determinant of its ability to bind to an enzyme and be processed. The tBu group on the threonine side chain of this compound imposes significant conformational constraints. The rotational freedom around the Cα-Cβ (χ1) and Cβ-Oγ (χ2) bonds of the threonine side chain is restricted due to the steric bulk of the tBu group. This leads to a more limited set of preferred side-chain conformations compared to an unprotected threonine residue.

These conformational preferences can have a profound impact on active site interactions:

Pre-organization for Binding: If the constrained conformation of the Thr(tBu) side chain closely matches the conformation required for binding to the enzyme's active site, this can result in a lower entropic penalty upon binding, potentially leading to higher affinity.

Mismatched Conformation: Conversely, if the preferred conformation of the Thr(tBu) side chain is incompatible with the geometry of the active site, it will be energetically costly for the substrate to adopt the necessary bound conformation, resulting in weaker binding.

The interaction of this compound with an enzyme active site is therefore a dynamic process of mutual conformational adaptation. The rigidity of the Thr(tBu) side chain can serve as a valuable tool to probe the conformational flexibility of the enzyme's active site.

Rational Design of Peptide p-Nitroanilide Substrates based on this compound Structural Insights

The insights gained from studying the interaction of this compound with enzymes can be leveraged for the rational design of novel peptide p-nitroanilide substrates with tailored properties. The core principle of rational design is to systematically modify the substrate structure to optimize its interaction with the target enzyme, leading to improved sensitivity, selectivity, or other desired characteristics.

The use of sterically hindered and chemically modified amino acids like Thr(tBu) is a key strategy in this process:

Probing Active Site Topography: By incorporating Thr(tBu) at different positions in a peptide substrate, one can map the steric tolerance of the enzyme's sub-pockets. A significant decrease in hydrolysis rate upon substitution at a particular position would indicate a sterically constrained pocket at that location.

Enhancing Selectivity: If two related enzymes have different steric requirements at a particular subsite, a substrate with a bulky group like Thr(tBu) at that position may be selectively cleaved by the enzyme with the larger pocket. This allows for the design of substrates that are specific for a single enzyme, even in a complex mixture.

Modulating Hydrophobicity: The hydrophobicity of the tBu group can be exploited to enhance binding to enzymes with hydrophobic active sites. By systematically replacing polar or smaller nonpolar residues with Thr(tBu), it is possible to optimize hydrophobic interactions and improve substrate affinity.

The design process often involves an iterative cycle of molecular modeling, chemical synthesis, and kinetic analysis. For example, if initial studies with this compound suggest that an enzyme's S1 pocket is large and hydrophobic, a medicinal chemist might design a new series of substrates with Thr(tBu) at the P1 position and various other amino acids at P2, P3, etc., to further optimize the interaction.

Table 3: Framework for Rational Substrate Design Based on this compound Insights

| Design Goal | Strategy | Example Modification | Expected Outcome |

|---|---|---|---|

| Increase Affinity | Exploit hydrophobic S1 pocket | Synthesize Ac-Thr(tBu)-pNA | Lower Km |

| Enhance Selectivity vs. Isoenzyme | Exploit smaller S2 pocket in isoenzyme | Synthesize Ac-Thr(tBu)-Ala-pNA | Substrate is poor for isoenzyme |

Advanced Research Applications and Future Perspectives on H Thr Tbu Pna

Utilization of H-Thr(tBu)-pNA in Combinatorial Chemistry and Library Synthesis

This compound and related p-nitroanilide derivatives are instrumental in the creation of combinatorial peptide libraries. These libraries are vast collections of peptides synthesized with systematic variations in their amino acid sequences. The solid-phase peptide synthesis (SPPS) methodology, particularly using Fmoc chemistry, is commonly employed for this purpose researchgate.netpeptide.comosti.govresearchgate.net. The pNA moiety acts as a reporter group, enabling high-throughput screening of these libraries for specific enzymatic activities or binding properties.

Research has demonstrated the facile preparation of peptide p-nitroanilides using solid-phase methods, sometimes employing modified resins or coupling strategies to overcome the low nucleophilicity of p-nitroaniline researchgate.netosti.govresearchgate.net. For instance, strategies involving aryl hydrazine (B178648) resins have been developed to facilitate the synthesis of peptide p-nitroanilides, including those for specific proteases like B. anthracis Lethal Factor osti.govresearchgate.net. The tert-butyl (tBu) protecting group on the threonine side chain is a standard feature in Fmoc-based SPPS, ensuring orthogonality during synthesis mdpi.commdpi.comnih.gov.

The synthesis of diverse peptide libraries, such as tetrapeptide libraries for screening against bovine β-trypsin, has utilized p-nitroanilide analogs researchgate.net. Deconvolution of these libraries, often through iterative methods, has successfully identified highly active substrates. For example, a tetrapeptide library yielded Phe-Val-Pro-Arg-Anb(5,2)-NH2, which showed significantly higher activity than reference compounds researchgate.net. This approach allows for the systematic exploration of substrate specificities and the discovery of novel enzyme substrates or inhibitors.

Integration into Biosensor Design and Detection Platforms

The chromogenic nature of p-nitroanilide substrates makes them suitable for integration into biosensor designs and detection platforms, particularly for monitoring enzymatic activity in real-time or high-throughput formats. While direct integration of this compound into specific biosensor architectures is not extensively detailed in the provided search results, the general principle of using pNA substrates for enzyme detection is well-established.

p-Nitroanilides are widely used as chromogenic substrates for determining the activity of proteolytic enzymes, where the release of p-nitroaniline is monitored spectrophotometrically thermofisher.comd-nb.info. This principle can be adapted for biosensors that detect specific proteases or other enzymes that cleave peptide bonds. For example, assays for Caspase-3 utilize the substrate DEVD-pNA, where the release of pNA is quantified at 400-405 nm thermofisher.com. This method allows for the detection of enzyme activity with high sensitivity.

Emerging platforms are being developed to make biosensors more efficient, aiming for rapid detection of diverse targets and seamless integration with downstream circuits jhu.edu. While these platforms may not explicitly mention this compound, the underlying technology of using reporter molecules like pNA is fundamental to many such developments. The ability to detect specific molecular events, such as enzymatic cleavage, is a cornerstone of biosensor technology, enabling applications in diagnostics, therapeutics, and biotechnology jhu.edu.

Prospects for this compound in Mechanistic Studies of Protease Substrate Cleavage

This compound and similar peptide p-nitroanilides are invaluable tools for dissecting the mechanisms of protease substrate cleavage. By acting as specific substrates, they allow researchers to probe enzyme kinetics, identify cleavage sites, and understand substrate specificity. The release of p-nitroaniline upon hydrolysis provides a quantifiable signal that can be monitored over time.

Studies on various proteases, including thrombin, trypsin, plasmin, and caspases, frequently employ peptide p-nitroanilide substrates. For instance, H-D-Phe-Pip-Arg-pNA is used for thrombin activity assays mdpi.com. The kinetic parameters, such as Km (Michaelis constant) and kcat (catalytic constant), can be determined by varying the substrate concentration and measuring the rate of pNA release researchgate.netnih.gov. These parameters provide critical insights into the enzyme's affinity for its substrate and its catalytic efficiency.

The tert-butyl group on threonine in this compound may influence substrate binding or cleavage kinetics compared to an unprotected threonine residue. Such modifications are often explored to fine-tune substrate specificity or to study the role of specific amino acid residues in enzyme recognition. Mechanistic studies can also involve comparing the cleavage of different peptide p-nitroanilide sequences to map the enzyme's active site preferences researchgate.netqut.edu.auacs.org.

Future Directions in the Design of Specific Peptide p-Nitroanilide Probes for Biochemical Pathways

The continued development of peptide p-nitroanilide probes holds significant promise for advancing our understanding of complex biochemical pathways. Future research directions are likely to focus on enhancing specificity, sensitivity, and multiplexing capabilities for these probes.

One area of development involves designing probes that are highly selective for specific enzymes within a complex biological milieu. This could involve incorporating non-canonical amino acids (ncAAs) or employing positional scanning combinatorial libraries to identify optimal sequences for target proteases researchgate.netacs.orgnih.gov. The use of this compound as a building block allows for the systematic variation of the peptide sequence around the threonine residue to achieve such specificity.

Furthermore, the integration of p-nitroanilide substrates with other detection modalities, such as fluorescence or electrochemical methods, could lead to more sensitive and versatile biosensing platforms. Developing probes that can report on multiple enzymatic activities simultaneously (multiplexing) is also a key future direction, enabling the simultaneous monitoring of interconnected biochemical pathways. The ability to design specific peptide p-nitroanilide probes for targeted biochemical pathways will be crucial for drug discovery, diagnostics, and fundamental biological research.

Compound List:

This compound : A peptide p-nitroanilide derivative where threonine is protected with a tert-butyl group on its side chain, and linked to p-nitroaniline.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.